5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is used primarily in scientific research, particularly in studies involving steroid metabolism and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 involves the incorporation of deuterium atoms into the parent compound, 5α-Pregnan-11β,17α,21-triol-3,20-dione. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving steroid metabolism and pharmacokinetics.
Biology: Employed in research on hormone regulation and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Wirkmechanismus
The mechanism of action of 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 involves its interaction with specific molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and modulate their activity. This interaction can influence various physiological processes, such as inflammation, immune response, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5α-Pregnan-11β,17α,21-triol-3,20-dione:
5β-Pregnane-3α,11β,21-triol-20-one: Another steroid compound with similar structural features.
Uniqueness
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research, as it allows for the study of deuterium’s effects on steroid metabolism and function .
Eigenschaften
Molekularformel |
C21H32O5 |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(5S,11S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14?,15?,16-,18?,19?,20?,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14?,15?,16-,18?,19?,20?,21- |
InChI-Schlüssel |
ACSFOIGNUQUIGE-XUOZXVFUSA-N |
Isomerische SMILES |
[2H]C1C(C2(C3[C@H](CC4(C(C3CC[C@]2(C(C1=O)[2H])[2H])CC[C@@]4(C(=O)CO)O)C)O)C)[2H] |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.